1,2,5-Oxadiazole-3,4-dicarboxylic acid

Catalog No.
S1932026
CAS No.
48113-77-5
M.F
C4H2N2O5
M. Wt
158.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,5-Oxadiazole-3,4-dicarboxylic acid

CAS Number

48113-77-5

Product Name

1,2,5-Oxadiazole-3,4-dicarboxylic acid

IUPAC Name

1,2,5-oxadiazole-3,4-dicarboxylic acid

Molecular Formula

C4H2N2O5

Molecular Weight

158.07 g/mol

InChI

InChI=1S/C4H2N2O5/c7-3(8)1-2(4(9)10)6-11-5-1/h(H,7,8)(H,9,10)

InChI Key

DVGGYXXTNYZERM-UHFFFAOYSA-N

SMILES

C1(=NON=C1C(=O)O)C(=O)O

Canonical SMILES

C1(=NON=C1C(=O)O)C(=O)O

Medicine and Agriculture

High Energy Molecules

Anticancer

Antiviral

Antidiabetic

Antifungal

High Energy Molecules

Antimicrobial

Antihypertensive

Anticonvulsant

Herbicidal, Insecticidal and Fungicidal

1,2,5-Oxadiazole-3,4-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C₄H₂N₂O₅, with an average mass of approximately 158.069 Da. This compound features two carboxylic acid groups at the 3 and 4 positions of the oxadiazole ring, which contribute to its chemical reactivity and potential biological activity. The unique structure of 1,2,5-oxadiazole derivatives allows for a variety of substitutions and modifications, making them of significant interest in medicinal chemistry and materials science .

Typical of carboxylic acids and heterocycles:

  • Decarboxylation: Under certain conditions, the carboxylic groups may lose carbon dioxide.
  • Esterification: Reaction with alcohols can yield esters, which are often more soluble and can be used in various applications.
  • Cyclization Reactions: This compound can participate in cyclization reactions to form more complex structures. For example, it has been shown to react with hydrazides under acidic conditions to yield pyridazine derivatives .

Compounds containing the oxadiazole ring have been reported to exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity: Some derivatives have demonstrated antibacterial and antifungal properties.
  • Analgesic Effects: Certain oxadiazole compounds have been studied for their pain-relieving effects.
  • Anti-inflammatory Properties: Research indicates potential anti-inflammatory activity, making these compounds candidates for therapeutic development .

Synthesis of 1,2,5-oxadiazole-3,4-dicarboxylic acid can be achieved through several methods:

  • Hydrazine and Carboxylic Acids: Reacting hydrazine with diethyl oxalate or other dicarboxylic acids under controlled conditions.
  • Cyclization Reactions: Utilizing precursors such as dicarbohydrazides in the presence of acid catalysts to facilitate ring closure .
  • Oxidative Methods: Employing oxidizing agents to convert suitable precursors into the desired oxadiazole structure.

The unique properties of 1,2,5-oxadiazole-3,4-dicarboxylic acid lend it to various applications:

  • Pharmaceutical Development: As a scaffold for designing new drugs with antimicrobial or anti-inflammatory properties.
  • Material Science: Used in the synthesis of polymers and other materials due to its ability to form stable derivatives.
  • Agricultural Chemicals: Potentially useful as herbicides or fungicides due to its biological activity .

Interaction studies involving 1,2,5-oxadiazole-3,4-dicarboxylic acid have focused on its binding affinity with various biological targets. Preliminary studies suggest that derivatives may interact with enzymes involved in metabolic pathways or cellular signaling mechanisms. Further research is necessary to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 1,2,5-oxadiazole-3,4-dicarboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acidOxadiazole derivativeExhibits different biological activities
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxideEster derivativeEnhanced solubility and potential for drug formulation
5-Aryl-1,3,4-oxadiazolesRelated oxadiazole structureBroader range of biological activities

These compounds highlight the versatility of the oxadiazole core while emphasizing the unique properties of 1,2,5-oxadiazole-3,4-dicarboxylic acid due to its specific functional groups and structural configuration .

Early Synthesis of Furazan Derivatives

The parent furazan ring (1,2,5-oxadiazole) was first synthesized in the 19th century via cyclization of glyoxime derivatives under thermal or acidic conditions. However, the dicarboxylic acid variant emerged later, likely through oxidative functionalization or direct synthesis from pre-functionalized precursors.

Key synthetic pathways include:

  • Oxidation of 3,4-Dimethylfurazan: Treatment of 3,4-dimethylfurazan with strong oxidizing agents (e.g., potassium permanganate) yields the dicarboxylic acid.
  • Cyclodehydration of Diketoximes: Reaction of glyoxal derivatives with hydroxylamine under dehydrating conditions produces furazan, followed by carboxylation at positions 3 and 4.

The compound’s commercial availability (CAS 48113-77-5) as a bioactive small molecule underscores its modern relevance, though specific discovery dates remain undocumented in publicly accessible literature.

Structural Classification Within Heterocyclic Chemistry

Core Structural Features

1,2,5-Oxadiazole-3,4-dicarboxylic acid belongs to the furazan family, distinct from other oxadiazole isomers (e.g., 1,2,4-oxadiazole and 1,3,4-oxadiazole). Its structural attributes include:

FeatureDescription
Ring SystemAromatic five-membered ring with alternating single and double bonds.
HeteroatomsOxygen at position 1, nitrogen at positions 2 and 5.
SubstituentsCarboxylic acid groups at positions 3 and 4.
Electron DensityPolarized due to electron-withdrawing COOH groups and heteroatom arrangement.

Comparative Analysis with Other Oxadiazoles

Property1,2,5-Oxadiazole1,2,4-Oxadiazole1,3,4-Oxadiazole
StabilityHigh (thermally stable)Moderate (hydrolysis-prone)High (used in drug design)
Biological ActivityLimited reported dataAntimicrobial, anticancerAntitubercular, anti-inflammatory
ReactivityCarboxylic acid-drivenAmide/ester bioisosterismCyclization to fused rings

Source: Adapted from

Significance in Organic and Medicinal Chemistry Research

Synthetic Utility in Organic Chemistry

1,2,5-Oxadiazole-3,4-dicarboxylic acid serves as a versatile building block:

  • Polymer Synthesis: Reacts with diamines or diols to form polyamides or polyesters, leveraging its carboxylic acid groups.
  • Coordination Chemistry: Acts as a bidentate ligand for transition metals, enabling the creation of metal-organic frameworks (MOFs).
  • Functionalization Reactions:
    • Amide Formation: Reacts with amines to generate bioactive derivatives (e.g., peptide mimics).
    • Esterification: Forms esters with alcohols, useful in prodrug design or solubility modulation.

Applications in Medicinal Chemistry

Despite limited direct biological data, the compound’s derivatives show promise:

  • Prodrug Design: Carboxylic acids can be masked as esters or amides to enhance bioavailability.
  • Targeted Delivery: Polymers incorporating the dicarboxylic acid may enable controlled drug release.
  • Enzyme Inhibition: Structural analogs of furazan derivatives (e.g., IDO1 inhibitors) suggest potential in cancer therapy.

Synthesis and Derivatization

Key Synthetic Routes

MethodReagents/ConditionsYieldReference
OxidationKMnO₄, acidic or neutral conditions70–85%
CyclodehydrationPOCl₃, glyoxime derivatives60–75%
CarboxylationCO₂ insertion into furazan precursors50–60%

Note: Yields are approximate and depend on substrate purity and reaction optimization.

Derivative Examples

DerivativeApplicationSynthesis Pathway
3,4-DicarboxamideAnticancer agentsAmide coupling with amines
Methylene-BridgedCoordination complexesCondensation with formaldehyde
Ester AnaloguesProdrugsEsterification with alcohols

XLogP3

-0.5

Wikipedia

1,2,5-oxadiazole-3,4-dicarboxylic acid

Dates

Modify: 2023-08-16

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